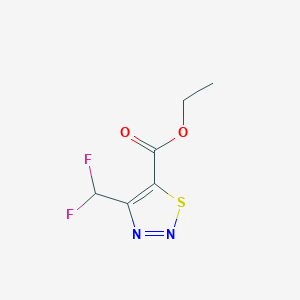

Ethyl 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate

CAS No.: 1018170-57-4

Cat. No.: VC16562867

Molecular Formula: C6H6F2N2O2S

Molecular Weight: 208.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1018170-57-4 |

|---|---|

| Molecular Formula | C6H6F2N2O2S |

| Molecular Weight | 208.19 g/mol |

| IUPAC Name | ethyl 4-(difluoromethyl)thiadiazole-5-carboxylate |

| Standard InChI | InChI=1S/C6H6F2N2O2S/c1-2-12-6(11)4-3(5(7)8)9-10-13-4/h5H,2H2,1H3 |

| Standard InChI Key | PUIIZOVLTWWHKE-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(N=NS1)C(F)F |

Introduction

Structural Characteristics and Molecular Identity

Core Molecular Architecture

The compound’s structure centers on a 1,2,3-thiadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. The 4-position is substituted with a difluoromethyl (-CFH) group, while the 5-position bears an ethyl ester (-COOEt). This arrangement confers unique electronic and steric properties, influencing reactivity and biological interactions .

Table 1: Key Structural and Identity Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 1018170-57-4 | Chemsrc |

| Molecular Formula | MolCore | |

| Molecular Weight | 208.19 g/mol | Chemsrc |

| SMILES | CCOC(=O)C1=C(N=NS1)C(F)F | Derived |

| InChIKey | HYLBYNFARGMFNU-UHFFFAOYSA-N | PubChem |

Notably, a discrepancy exists in CAS numbers across sources, with Parchem listing 1856543-03-7. This may arise from isomerism or database inconsistencies, underscoring the need for verification via analytical techniques like NMR or X-ray crystallography.

Synthesis and Manufacturing

Industrial Synthesis Pathways

MolCore BioPharmatech specializes in producing this compound at ≥97% purity under ISO-certified conditions. While explicit reaction mechanisms are proprietary, general approaches for analogous thiadiazoles involve:

-

Cyclocondensation: Reaction of thiosemicarbazides with α,β-difluoroketones to form the thiadiazole ring.

-

Esterification: Subsequent treatment with ethyl chloroformate introduces the ester moiety .

Microwave-assisted synthesis, as demonstrated for related thiadiazoles , could enhance yield and reduce reaction times, though specific data for this compound remain unpublished.

Table 2: Manufacturing Specifications (MolCore )

| Parameter | Value |

|---|---|

| Purity | ≥97% |

| Certification | ISO |

| Primary Use | API Intermediate |

Biological Activity and Applications

Antimicrobial and Antifungal Properties

Structural analogs exhibit antifungal activity against Botrytis cinerea and Fusarium oxysporum . The difluoromethyl group’s electronegativity likely enhances binding to fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis .

Table 3: Biological Activity of Thiadiazole Analogs

| Compound | Activity | Target Organism |

|---|---|---|

| Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | Antifungal | Botrytis cinerea |

| 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one | Enzyme inhibition | Bacterial dehydrogenases |

Comparative Analysis with Structural Analogs

Chloromethyl vs. Difluoromethyl Derivatives

Ethyl 4-(chloromethyl)-1,2,3-thiadiazole-5-carboxylate (CID 14370533) shares the ester-thiadiazole backbone but replaces -CFH with -CHCl. The chlorine atom increases electrophilicity, enabling nucleophilic substitution reactions absent in the fluorinated analog.

Trifluoromethyl-Substituted Thiadiazoles

The trifluoromethyl group in 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one enhances metabolic stability and lipophilicity, traits desirable in CNS-targeting pharmaceuticals. Difluoromethyl derivatives may offer a balance between polarity and bioavailability.

Recent Research and Future Directions

Crystallographic Studies

While 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one’s crystal structure reveals Z′ = 6 and extensive hydrogen bonding , similar analyses for ethyl 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate are lacking. Resolving its solid-state structure could inform co-crystal engineering for improved formulation.

Targeted Drug Discovery

The compound’s SAR-inducing activity positions it as a candidate for hybrid molecule development. Coupling it with known antifungal agents (e.g., triazoles) may yield dual-action agrochemicals with reduced resistance risk.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume